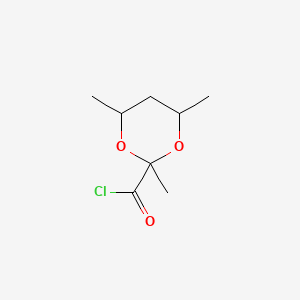
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is a labeled form of D-galactosamine, an amino sugar derived from galactose. This compound is often used in scientific research due to its unique properties, including its ability to act as a hepatotoxic agent. The 13C labeling allows for detailed metabolic studies and tracing in biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride typically involves the incorporation of the 13C isotope into the D-galactosamine moleculeThe hydrochloride form is then obtained by reacting the labeled D-galactosamine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other isotopically labeled compounds. These methods often involve microbial fermentation or chemical synthesis, followed by purification processes to isolate the desired product .
化学反応の分析
Types of Reactions
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the effects of hepatotoxic agents on liver cells.
Medicine: Used in research to develop treatments for liver diseases and to understand the mechanisms of liver injury.
Industry: Employed in the production of isotopically labeled compounds for various applications.
作用機序
The mechanism of action of (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride involves its incorporation into cellular pathways where it inhibits RNA synthesis. This inhibition occurs through the depletion of uridine diphosphate hexosamines, which are essential for RNA production. The compound also generates free radicals, leading to oxidative stress and liver cell damage .
類似化合物との比較
Similar Compounds
D-glucosamine hydrochloride: Another amino sugar used in similar research applications.
N-acetyl-D-galactosamine: A derivative of D-galactosamine with acetylation at the amino group.
D-mannosamine hydrochloride: An amino sugar similar to D-galactosamine but derived from mannose.
Uniqueness
(3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research focused on understanding complex biochemical pathways and the effects of hepatotoxic agents .
特性
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-LTQBQVEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)












